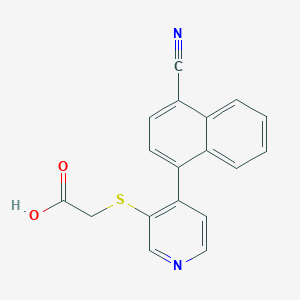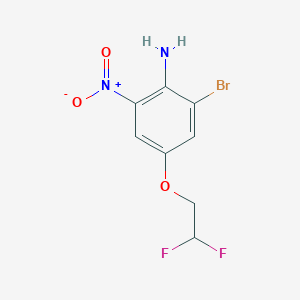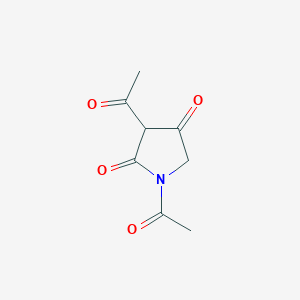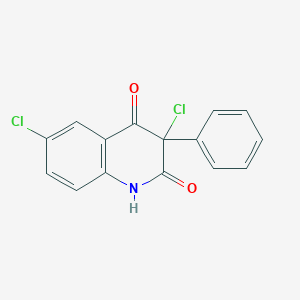
3-Fluoro-4-(trifluoromethyl)phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)phenylurea typically involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is the reaction of 3-fluoro-4-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield the desired urea derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-4-(trifluoromethyl)phenylurea include:
- 3-Fluoro-4-(trifluoromethyl)benzyl bromide
- 3-Fluoro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenylurea
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of fluorine and trifluoromethyl groups attached to the phenyl ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H6F4N2O |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
CRRUSBWUHITQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)
![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)

![(S)-3,6-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazol-4-one](/img/structure/B12866721.png)

![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)

![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
